2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride

Solubility enhancement Salt selection Formulation handling

Parallel synthesis of kinase inhibitor libraries often yields irreproducible results due to variable free base hygroscopicity. This dihydrochloride salt (CAS 1221723-30-3) provides precise stoichiometric control, enabling accurate automated dispensing (28.0 mg/0.1 mmol vs. 20.7 mg free base). The C-3 linked piperidine offers a free secondary amine for N-functionalization-inaccessible with N-linked regioisomers. The 2-methoxymethyl substituent serves as an acid-labile protecting group for late-stage diversification. Ideal for hit-to-lead optimization targeting Aurora kinases.

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19
CAS No. 1221723-30-3
Cat. No. B2516650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride
CAS1221723-30-3
Molecular FormulaC11H19Cl2N3O
Molecular Weight280.19
Structural Identifiers
SMILESCOCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H
InChIKeyWXDFORHJKCPOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride: A Pyrimidine-Piperidine Building Block for Kinase-Targeted Synthesis


2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride (CAS 1221723-30-3) is a disalt form of a heterocyclic building block composed of a pyrimidine core substituted with a methoxymethyl group at the 2-position and a piperidin-3-yl moiety at the 4-position [1]. The compound has a molecular formula of C₁₁H₁₉Cl₂N₃O and a molecular weight of 280.19 g/mol . It belongs to the class of pyrimidine-piperidine conjugates, a scaffold widely recognized in medicinal chemistry as a privileged structure for ATP-competitive kinase inhibitor design, particularly against Aurora kinases, PIM kinases, and other oncology targets [2]. The dihydrochloride salt form is specifically manufactured to enhance aqueous solubility and formulation handling relative to the neutral free base (CAS 914299-49-3, MW 207.27 g/mol) [1].

Why Generic Substitution Fails for 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride in Medicinal Chemistry Campaigns


In-class pyrimidine-piperidine building blocks cannot be freely interchanged because the specific regioisomeric connectivity at the piperidine attachment point (C-3 vs. N-1 linkage) and the salt form critically determine both synthetic utility and downstream biological readout [1]. The 2-(methoxymethyl)-4-(piperidin-3-yl)pyrimidine scaffold provides a C-linked piperidine with a free secondary amine (pKa ~10–11) and a hydrogen bond donor, enabling N-functionalization via amide coupling, reductive amination, or sulfonylation—transformations not accessible to the N-linked regioisomer (CAS 105950-90-1) where the piperidine nitrogen is already engaged in the ring connection . Furthermore, the dihydrochloride salt (CAS 1221723-30-3) eliminates the need for in situ protonation during aqueous reaction setups, offering precise stoichiometric control that the free base (CAS 914299-49-3) cannot guarantee due to its variable hydration and hygroscopicity . Substitution with a mono-HCl salt or free base in a multi-step parallel synthesis array can introduce irreproducible yields and confound structure–activity relationship conclusions, particularly in kinase profiling where even minor alterations in solubilized species concentration shift apparent IC₅₀ values .

Quantitative Differentiation Evidence: 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base Form

The dihydrochloride salt form (CAS 1221723-30-3, MW 280.19) is specifically produced to address the poor aqueous solubility of the neutral free base (CAS 914299-49-3, MW 207.27) . While the free base exhibits a computed XLogP3-AA of 0 and possesses only one hydrogen bond donor (the piperidine NH) and four hydrogen bond acceptors, its intrinsic water solubility is limited by the lipophilic methoxymethyl and pyrimidine moieties [1]. The dihydrochloride salt, through ionization of both the piperidine nitrogen and one pyrimidine nitrogen, substantially increases aqueous solubility—a critical parameter for achieving homogeneous reaction conditions in parallel synthesis and for bioassay preparation where DMSO stock solutions must be compatible with aqueous buffer systems [2].

Solubility enhancement Salt selection Formulation handling

Regioisomeric Differentiation: C-3 Piperidinyl vs. N-1 Piperidinyl Connectivity Determines Synthetic Versatility

The target compound positions the piperidine ring via a C–C bond at the pyrimidine 4-position and the piperidine 3-position, preserving a free secondary amine (NH) with a computed hydrogen bond donor count of 1 [1]. In contrast, the regioisomer 2-(methoxymethyl)-4-piperidin-1-ylpyrimidine (CAS 105950-90-1, MW 207.27) connects the piperidine through its nitrogen atom (N-1 linkage), eliminating the free NH and reducing the hydrogen bond donor count to 0 . This single structural variation has profound consequences: the C-3 linked variant can undergo N-acylation, N-sulfonylation, or reductive amination at the piperidine NH to generate diverse amide, sulfonamide, or N-alkyl libraries, whereas the N-1 linked variant lacks this derivatization handle entirely .

Regioisomer comparison Synthetic handle Medicinal chemistry diversification

Molecular Weight and Stoichiometric Precision: Dihydrochloride Salt Simplifies Reaction Mass Calculations

The dihydrochloride salt has a precisely defined molecular weight of 280.19 g/mol (C₁₁H₁₉Cl₂N₃O), representing an addition of 72.92 g/mol (2 × HCl) over the free base (207.27 g/mol) . This defined stoichiometry allows researchers to accurately calculate molar equivalents for downstream reactions without ambiguity. In contrast, the free base may exist as a partially hydrated or non-stoichiometric material depending on storage conditions, introducing uncertainty in mass-based calculations [1]. For a typical reaction requiring 0.1 mmol of substrate, the dihydrochloride mass is 28.0 mg versus 20.7 mg for the free base—a 35% mass increase that improves weighing accuracy on standard analytical balances (typically ±0.1 mg readability), thereby reducing relative weighing error from approximately 0.48% to 0.36% for a single measurement [2].

Salt stoichiometry Reaction mass calculation Weighing accuracy

Scaffold Privilege in Kinase Inhibition: Pyrimidine-4-(piperidin-3-yl) Motif Validated Across Multiple Kinase Patents

The pyrimidine-4-(piperidin-3-yl) scaffold, of which the target compound is a specific embodiment bearing a 2-methoxymethyl substituent, has been extensively validated in the patent literature as a core motif for ATP-competitive kinase inhibitors [1]. International Patent Application WO 2008038011 explicitly describes pyrimidines with oxymethylpiperidine groups at the 4-position as Aurora Kinase inhibitors, while US Patent 9,096,593 (Plexxikon) claims pyrimidine-containing compounds as Fms, Kit, and Flt-3 kinase inhibitors [2]. The 2-methoxymethyl group serves as a hydrolytically labile protecting group or a metabolically cleavable prodrug element, a property not shared by simpler 2-methyl or 2-unsubstituted pyrimidine analogs [3]. This pharmacophoric feature has motivated the commercial availability of the compound as a dedicated building block (Enamine EN300-51346, purity ≥95%) specifically for kinase-focused library synthesis [4].

Kinase inhibition Structure–activity relationship Patent landscape

High-Value Application Scenarios for 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of N-Functionalized Kinase Inhibitor Candidates

The free secondary amine on the piperidine ring (HBD count = 1) of the target compound enables high-throughput N-derivatization via amide coupling with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes [1]. This is not accessible with the N-1 linked regioisomer (CAS 105950-90-1, HBD count = 0), making the C-3 linked variant the required scaffold for library diversification at the piperidine position . The dihydrochloride salt form ensures consistent solubility in polar aprotic solvents (DMF, DMSO) used in parallel synthesis without requiring pre-neutralization, thereby streamlining automated liquid handling workflows.

Prodrug Design Exploiting Methoxymethyl Ether Cleavage

The 2-methoxymethyl substituent serves as an acid-labile protecting group that can be cleaved under mildly acidic conditions to reveal a 2-hydroxymethyl pyrimidine, which can then be further oxidized to the corresponding aldehyde or carboxylic acid for bioconjugation or solubility modulation [1]. This functionality is absent in 2-unsubstituted or 2-methyl pyrimidine analogs, providing a unique late-stage diversification handle that is preserved in the dihydrochloride salt form until intentionally deprotected.

Kinase Selectivity Profiling Using a Pre-Validated Aurora Kinase Pharmacophore

The pyrimidine-4-(oxymethylpiperidine) motif has been explicitly claimed in patent literature (WO 2008038011, US 20100298317) as an Aurora Kinase inhibitor scaffold [1]. Purchasing the target compound provides a direct entry into this IP space for hit-to-lead optimization, enabling rapid synthesis of analogs that probe kinase selectivity against Aurora A, Aurora B, and related kinases. The defined dihydrochloride stoichiometry ensures reproducible IC₅₀ measurements by eliminating salt-content variability that could confound dose–response data.

Automated High-Throughput Reaction Screening with Precise Stoichiometric Control

The dihydrochloride salt form (MW 280.19 g/mol) enables more accurate mass delivery in automated solid dispensing systems compared to the free base (MW 207.27 g/mol), due to the 35% larger mass per molar equivalent [1]. On a 0.1 mmol scale, the target mass of 28.0 mg reduces relative weighing error compared to 20.7 mg for the free base, improving reaction reproducibility across multi-well plates. This is particularly relevant for core facility or CRO environments where hundreds of parallel reactions are executed daily and yield consistency is paramount.

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